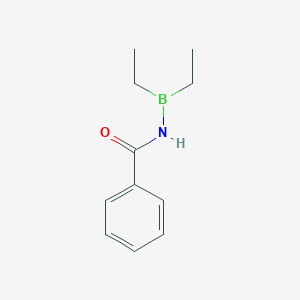

N-(Diethylboryl)benzamide

Description

Properties

CAS No. |

150465-95-5 |

|---|---|

Molecular Formula |

C11H16BNO |

Molecular Weight |

189.06 g/mol |

IUPAC Name |

N-diethylboranylbenzamide |

InChI |

InChI=1S/C11H16BNO/c1-3-12(4-2)13-11(14)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,13,14) |

InChI Key |

ZKXZARVDUWXRDQ-UHFFFAOYSA-N |

SMILES |

B(CC)(CC)NC(=O)C1=CC=CC=C1 |

Canonical SMILES |

B(CC)(CC)NC(=O)C1=CC=CC=C1 |

Synonyms |

Benzamide, N-(diethylboryl)- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-(Diethylboryl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed methodology for the synthesis and characterization of N-(Diethylboryl)benzamide, a compound of interest for potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct literature on this specific molecule, this document provides a comprehensive, proposed experimental protocol based on established principles of amide and organoboron chemistry. The guide includes a detailed synthetic workflow, predicted characterization data, and necessary visualizations to aid researchers in the successful preparation and identification of the target compound.

Introduction

N-acylated aminoboranes are a class of organoboron compounds that have gained interest due to their potential as synthetic intermediates and their unique electronic properties. The this compound molecule, featuring a boron atom bonded to the nitrogen of a benzamide moiety, represents an interesting target for synthesis. This guide details a feasible synthetic route and expected analytical characterization.

Proposed Synthesis of this compound

The proposed synthesis involves the N-borylation of benzamide using a suitable diethylboron halide in the presence of a non-nucleophilic base to scavenge the resulting acid byproduct. A common approach for the formation of N-B bonds is the reaction of an N-H containing compound with a haloborane.

Reaction Principle

The synthesis is based on the nucleophilic attack of the benzamide nitrogen on the electrophilic boron atom of a diethylboron halide (e.g., diethylboron chloride). A tertiary amine base, such as triethylamine, is used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

Experimental Protocol

Materials:

-

Benzamide (C₆H₅CONH₂)

-

Diethylboron chloride (Et₂BCl) (as a solution in a suitable solvent, e.g., 1.0 M in hexanes)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Anhydrous hexanes

-

Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen or argon atmosphere)

Procedure:

-

To a dry, nitrogen-flushed 100 mL Schlenk flask equipped with a magnetic stir bar, add benzamide (1.0 eq).

-

Dissolve the benzamide in anhydrous dichloromethane (approx. 20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) to the stirred solution.

-

Slowly add a 1.0 M solution of diethylboron chloride in hexanes (1.05 eq) dropwise to the reaction mixture over a period of 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the triethylamine hydrochloride precipitate is removed by filtration under an inert atmosphere.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of dichloromethane and hexanes) or by vacuum distillation to afford this compound as a solid or oil.

Characterization

The successful synthesis of this compound can be confirmed through various spectroscopic techniques. The following table summarizes the expected quantitative data based on the analysis of similar N-borylated amide structures.

| Analytical Technique | Expected Data |

| Appearance | White to off-white solid or colorless oil |

| Molecular Formula | C₁₁H₁₆BNO |

| Molecular Weight | 189.06 g/mol |

| ¹H NMR (CDCl₃) | δ ~ 8.0-7.4 (m, 5H, Ar-H), ~ 2.0-1.5 (q, 4H, -B-CH₂-CH₃), ~ 1.0-0.5 (t, 6H, -B-CH₂-CH₃) |

| ¹³C NMR (CDCl₃) | δ ~ 170-165 (C=O), ~ 135-125 (Ar-C), ~ 20-15 (-B-CH₂-), ~ 10-5 (-B-CH₂-CH₃) |

| ¹¹B NMR (CDCl₃) | δ ~ 25-20 (broad singlet) |

| IR (KBr or neat) | ν ~ 1650-1630 cm⁻¹ (C=O stretch), ~ 1350-1300 cm⁻¹ (B-N stretch) |

| Mass Spectrometry (EI) | m/z = 189 (M⁺), fragments corresponding to loss of ethyl and phenyl groups |

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

Safety Considerations

-

Diethylboron chloride is pyrophoric and reacts violently with water. All manipulations should be carried out under a dry, inert atmosphere.

-

Anhydrous solvents are essential for the success of the reaction.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

The reaction should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined experimental protocol is based on well-established synthetic methodologies for similar compounds. Researchers employing this guide should be able to successfully synthesize and characterize the target molecule, paving the way for further investigation into its properties and potential applications. Careful adherence to the safety precautions is paramount for the safe execution of this synthesis.

A Technical Guide to the Spectroscopic Data of Benzamide Derivatives: Spotlight on N,N-Diethylbenzamide and Predicted Data for N-(Diethylboryl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-diethylbenzamide, a well-characterized benzamide derivative. Due to the limited availability of experimental data for N-(Diethylboryl)benzamide, this document leverages the data of its close structural analog, N,N-diethylbenzamide, to predict the spectroscopic characteristics of the borylated compound. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by providing detailed spectroscopic information, experimental protocols, and a comparative analysis of these two molecules.

Spectroscopic Data of N,N-Diethylbenzamide

The following tables summarize the key spectroscopic data for N,N-diethylbenzamide, providing a baseline for understanding the spectroscopic properties of related compounds.

Table 1: NMR Spectroscopic Data for N,N-Diethylbenzamide

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 7.31–7.23 | m | 1H, HAr | |

| 7.22–7.11 | m | 3H, 3 x HAr | ||

| 3.53, 3.26 | 2 br s | 4H, 2 x CH₂ | ||

| 1.34–0.98 | m | 6H, 2 x CH₃ | ||

| ¹³C NMR | 171.5 | C=O | ||

| 138.2, 137.3 | CAr-Me, CAr-CO | |||

| 129.8, 128.2, 126.9, 123.2 | 4 x CAr | |||

| 43.3, 39.2 | 2 x CH₂ | |||

| 14.2, 13.0 | 2 x CH₃ |

Note: The presence of two broad singlets for the methylene protons and a multiplet for the methyl protons in the ¹H NMR spectrum is due to restricted rotation around the amide C-N bond, leading to magnetic non-equivalence of the two ethyl groups.[1]

Table 2: IR Spectroscopic Data for N,N-Diethylbenzamide

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C=O stretch | 1628 | Strong |

| C-H stretch (aromatic) | ~3060 | Medium |

| C-H stretch (aliphatic) | 2973, 2933, 2874 | Strong |

| C-N stretch | ~1450 | Medium |

Source: The characteristic carbonyl stretching frequency for the N,N-disubstituted amide is observed at 1628 cm⁻¹.[1]

Table 3: Mass Spectrometry Data for N,N-Diethylbenzamide

| m/z | Relative Intensity (%) | Assignment |

| 191 | 21 | [M]⁺ |

| 190 | 45 | [M-H]⁺ |

| 119 | 100 | [M - N(CH₂CH₃)₂]⁺ |

| 91 | 32 | [C₇H₇]⁺ |

| 65 | 10 | [C₅H₅]⁺ |

Source: The mass spectrum shows the molecular ion peak at m/z 191, with the base peak at m/z 119 corresponding to the benzoyl cation.[1]

Predicted Spectroscopic Data for this compound

¹H NMR Spectroscopy

-

Aromatic Protons: The chemical shifts of the aromatic protons are expected to be similar to those in N,N-diethylbenzamide, likely in the range of 7.2-7.4 ppm.

-

Ethyl Protons on Boron: The protons of the ethyl groups attached to the boron atom will be in a different chemical environment compared to those on the nitrogen in N,N-diethylbenzamide. The CH₂ and CH₃ signals are expected to be broad due to the quadrupolar nature of the ¹¹B nucleus.

-

NH Proton: A broad singlet corresponding to the N-H proton is expected. Its chemical shift would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: The carbonyl carbon (C=O) signal is expected to be in a similar region to that of N,N-diethylbenzamide, around 170 ppm.

-

Aromatic Carbons: The aromatic carbon signals will likely be in the 125-140 ppm range.

-

Ethyl Carbons on Boron: The signals for the ethyl carbons attached to boron will be broad due to coupling with the ¹¹B nucleus.

¹¹B NMR Spectroscopy

-

A broad signal is expected in the ¹¹B NMR spectrum, characteristic of a tricoordinate boron atom. The chemical shift would provide information about the electronic environment of the boron center.

IR Spectroscopy

-

N-H Stretch: A characteristic N-H stretching vibration is expected in the region of 3300-3400 cm⁻¹.

-

C=O Stretch: The carbonyl stretching frequency might be slightly shifted compared to N,N-diethylbenzamide due to the electronic effects of the boryl group. It is still expected to be in the range of 1630-1680 cm⁻¹.

-

B-N and B-C Stretches: Vibrations corresponding to B-N and B-C bonds would be present but may be difficult to assign definitively without theoretical calculations.

Mass Spectrometry

-

Molecular Ion: The molecular ion peak would be expected at the calculated molecular weight of this compound.

-

Fragmentation: Fragmentation would likely involve the loss of the diethylboryl group or cleavage of the ethyl groups from the boron atom. The benzoyl cation (m/z 105) and fragments of the diethylboryl moiety would also be expected.

The synthesis and isolation of N-boryl amides can be challenging due to their potential instability.[2][3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of benzamide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

-

¹¹B NMR: Acquire the spectrum with proton decoupling. Use BF₃·OEt₂ as an external standard.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the liquid between two KBr or NaCl plates.

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of N,N-diethylbenzamide and offers predictive insights into the characteristics of the less-explored this compound. The detailed protocols and workflow are intended to assist researchers in their own experimental endeavors.

References

An In-depth Technical Guide on the Discovery and History of N-borylated Benzamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-borylated benzamides and related organoboron compounds represent an evolving class of molecules with significant potential in organic synthesis and medicinal chemistry. The incorporation of a boron atom into the amide functionality imparts unique chemical properties, leading to novel reactivities and biological activities. This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of these intriguing compounds, with a focus on their relevance to drug development.

The journey of N-borylated benzamides is not a linear path to a predefined class of molecules but rather an intellectual convergence of several fields, most notably organoboron chemistry and amide synthesis. The story begins with the foundational work on simple amine-borane adducts and progresses to the sophisticated catalytic methods used today to create complex borylated molecules with therapeutic potential.

I. Discovery and Historical Development

The conceptual roots of N-borylated benzamides can be traced back to the early explorations of boron-nitrogen compounds. In 1937, Burg and Schlesinger's seminal work on amine-boranes laid the groundwork for understanding the nature of the B-N coordinate bond.[1] These initial studies focused on the synthesis and reactivity of simple adducts formed between amines and boranes.

The evolution towards more complex N-borylated amide structures has been gradual, driven by the broader advancements in organoboron chemistry. Key historical developments include:

-

Mid-20th Century: Extensive research into the chemistry of aminoboranes, compounds with a formal single or double bond between boron and nitrogen, provided a deeper understanding of the electronic and steric factors governing B-N bonding.[2]

-

Late 20th Century: The development of boronic acids as versatile reagents in organic synthesis, particularly in cross-coupling reactions, spurred interest in incorporating boron into a wider range of organic molecules.[3]

-

Early 21st Century: The emergence of boron-containing pharmaceuticals, such as the proteasome inhibitor bortezomib, demonstrated the therapeutic potential of organoboron compounds and catalyzed research into new classes of bioactive boron derivatives.[4][5]

While the term "N-borylated benzamide" is not prevalent in early literature, the underlying chemistry involving the interaction of amides with boron reagents has been explored in various contexts, including the use of boranes for amide reduction.[6][7] The direct synthesis of stable, well-characterized N-borylated benzamides is a more recent development, driven by the quest for novel reagents and building blocks in organic synthesis and drug discovery.

II. Synthesis of N-borylated Benzamides and Related Compounds

A variety of synthetic strategies have been developed to access N-borylated benzamides and their analogs. These methods range from classical reactions with borane reagents to modern transition-metal-catalyzed processes.

A. Reaction of Amides with Boranes

The direct reaction of amides with boranes can lead to the formation of N-borylated species, often as intermediates in reduction reactions.[7] The outcome of these reactions is highly dependent on the nature of the amide, the borane reagent, and the reaction conditions. While stable N-borylated benzamides are not always the primary products, this approach has been fundamental to understanding the reactivity of the amide-boron interaction.

B. Synthesis of N-Acyl Aminoboranes

A more direct route to N-borylated amide-like structures is through the synthesis of N-acyl aminoboranes. These compounds feature an acyl group attached to the nitrogen of an aminoborane.

General Experimental Protocol for N-Acylation of Aminoboranes:

-

An aminoborane is dissolved in an anhydrous, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon).

-

The solution is cooled to a suitable temperature (e.g., 0 °C or -78 °C).

-

An acylating agent (e.g., an acyl chloride or anhydride) is added dropwise to the cooled solution.

-

The reaction mixture is stirred for a specified period, allowing it to warm to room temperature.

-

The reaction is quenched with a suitable reagent (e.g., water, saturated ammonium chloride solution).

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product is purified by chromatography or recrystallization.

C. Palladium-Catalyzed Decarbonylative Borylation of Amides

A modern and elegant approach to generate arylboronates from amides involves a palladium-catalyzed decarbonylative borylation. This method allows for the conversion of the robust amide C-N bond into a versatile C-B bond.

General Experimental Protocol for Palladium-Catalyzed Decarbonylative Borylation:

-

An oven-dried flask is charged with the amide substrate, a palladium catalyst (e.g., Pd(OAc)₂, Pd₂ (dba)₃), a phosphine ligand (e.g., PPh₃, Xantphos), and a boron source (e.g., bis(pinacolato)diboron).

-

The flask is evacuated and backfilled with an inert gas.

-

Anhydrous solvent (e.g., toluene, dioxane) is added, and the mixture is stirred at an elevated temperature for a specified time.

-

After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to afford the aryl boronate product.

D. Synthesis of Borylated Tetrachlorobenzamides

A specific class of N-borylated benzamides, the borylated tetrachlorobenzamides, has been synthesized and shown to possess biological activity.

Experimental Protocol for the Synthesis of Borylated Tetrachlorobenzamides:

The synthesis of N-borylated 2,3,4,5-tetrachlorophthalimides was attempted via two synthetic strategies: a double acyl substitution route and an SN2 route. An unexpected decarbonylation/decarboxylation led to the formation of five 2,3,4,5-tetrachlorobenzamides.

| Compound | Synthetic Route | Yield (%) |

| meta 3 | Double acyl substitution | 60 |

| para 3 | Double acyl substitution | 44 |

| ortho 5 | Double acyl substitution | 37 |

| meta 5 | Double acyl substitution | 52 |

| para 5 | Double acyl substitution | 46 |

| ortho 8 | SN2 | 60 |

| para 8 | SN2 | 56 |

III. Biological Activity and Applications in Drug Development

Organoboron compounds, including those with N-B bonds, have a wide spectrum of biological activities.[8][9] The boron atom can act as a Lewis acid, enabling interactions with biological nucleophiles, which is a key feature of many boron-containing drugs.

A. Enzyme Inhibition

A primary mechanism of action for many bioactive boron compounds is enzyme inhibition. The trigonal planar geometry of the boron atom in its sp² hybridized state allows it to mimic the transition state of substrate hydrolysis by enzymes such as serine proteases. Upon binding to the active site, the boron atom can form a tetrahedral adduct with a nucleophilic residue (e.g., the hydroxyl group of serine), leading to potent and often reversible inhibition.

Aminoboronic acid derivatives, in particular, are recognized as effective enzyme inhibitors due to their ability to act as bioisosteres of natural amino acids.[4]

B. Biological Activities of Borylated Tetrachlorobenzamides

Borylated 2,3,4,5-tetrachlorobenzamides have been evaluated for their biological activity and have shown promising results as glycosidase inhibitors.[10]

| Compound | Target Enzyme | IC₅₀ (µM) |

| Borylated Tetrachlorobenzamide 1 | Glycosidase A | 74.7 |

| Borylated Tetrachlorobenzamide 2 | Glycosidase B | >500 |

| Borylated Tetrachlorobenzamide 3 | Glycosidase C | 150.2 |

These compounds were also assayed against cancer cell lines and showed potency in growth inhibition for some cell lines.[10]

C. Other Biological Activities of Amine-Boranes and Related Compounds

A number of amine-boranes and their derivatives have demonstrated a broad range of biological effects, including:[8][11]

-

Antineoplastic activity: Inhibition of DNA synthesis in tumor cells.[8]

-

Antiviral activity. [8]

-

Hypolipidemic activity: Lowering LDL cholesterol and increasing HDL cholesterol.[8]

-

Anti-inflammatory and analgesic activities. [8]

IV. Signaling Pathways

The precise signaling pathways through which N-borylated benzamides exert their biological effects are not yet fully elucidated and represent an active area of research. However, based on the known mechanisms of other organoboron compounds and the observed biological activities, several potential pathways can be proposed.

The inhibition of key enzymes is a primary mechanism that can trigger downstream signaling events. For example, the inhibition of enzymes involved in de novo purine biosynthesis by certain amine-boranes leads to the disruption of DNA synthesis and ultimately to cell cycle arrest and apoptosis in cancer cells.[11]

Further research is needed to identify the specific protein targets and signaling cascades affected by different classes of N-borylated benzamides. This will be crucial for the rational design of new therapeutic agents with improved potency and selectivity.

V. Conclusion and Future Outlook

The field of N-borylated benzamides and related organoboron-nitrogen compounds has evolved significantly from its origins in the study of simple amine-borane adducts. Modern synthetic methods now provide access to a diverse range of these compounds, and preliminary biological studies have revealed their potential as enzyme inhibitors and therapeutic agents.

Future research in this area will likely focus on:

-

The development of new and more efficient synthetic methodologies.

-

A deeper understanding of the structure-activity relationships governing their biological effects.

-

The elucidation of the specific signaling pathways through which they act.

-

The design and synthesis of novel N-borylated compounds with optimized pharmacokinetic and pharmacodynamic properties for drug development.

As our understanding of the unique chemistry and biology of N-borylated benzamides continues to grow, so too will their potential to contribute to the development of new and innovative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What are the products of reactions between amines and amides with boranes? - Blog [chemgulf.com]

- 8. Synthesis and pharmacological activities of amine-boranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of biologically active boron-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Theoretical Stability of N-(Diethylboryl)benzamide: A Review and Future Directions

A comprehensive review of existing theoretical studies on the stability of N-(Diethylboryl)benzamide reveals a notable gap in the scientific literature. To date, no dedicated in-depth theoretical or computational analyses focusing specifically on the stability of this compound have been published. However, by examining research on related N-borylated species, general amide stability, and the reactivity of the B-N bond, we can infer key factors that likely govern its stability and propose avenues for future computational investigation.

This technical guide provides a synthesis of relevant theoretical concepts and experimental observations from related compounds to build a foundational understanding of the potential stability characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the computational chemistry of organoboron compounds.

Core Concepts in Amide and B-N Bond Stability

The stability of this compound is primarily dictated by the interplay of two key features: the inherent resonance of the amide group and the nature of the boron-nitrogen (B-N) bond.

The amide bond itself is notoriously stable due to the delocalization of the nitrogen lone pair into the carbonyl π-system (nN → π*C=O resonance).[1] This resonance imparts a partial double bond character to the C-N bond, resulting in a planar geometry and a significant rotational barrier.[2] Any factor that disrupts this resonance, such as steric hindrance or electronic effects from substituents, can lead to a destabilization of the amide bond.

The introduction of a diethylboryl group directly onto the nitrogen atom significantly alters the electronic environment of the amide. Boron, being electron-deficient, acts as a Lewis acid and can withdraw electron density from the nitrogen. This has several important consequences for the stability of the molecule.

Inferred Stability Considerations for this compound

Based on studies of related N-borylated compounds and general principles of amide chemistry, the following factors are likely to influence the stability of this compound:

-

B-N Bond Strength and Character: The B-N bond in N-borylated amides can exhibit significant double bond character, which would contribute to the overall stability of the molecule.[3] The extent of this π-bonding is dependent on the substituents on both the boron and the nitrogen atoms.

-

Hydrolytic Stability: A primary pathway for the decomposition of this compound is likely hydrolysis. Theoretical studies on the hydrolysis of benzamide and other amides indicate that the reaction proceeds through a tetrahedral intermediate.[4][5][6] The presence of the electron-withdrawing diethylboryl group could potentially activate the carbonyl carbon towards nucleophilic attack by water, thereby affecting the rate of hydrolysis.

-

Thermal Stability: The thermal stability will be related to the strength of the covalent bonds within the molecule, particularly the B-N and the amide C-N bonds. Computational studies on other nitrogen-containing compounds have been used to assess thermal stability by calculating bond dissociation energies.[7]

Proposed Theoretical and Experimental Protocols

To rigorously investigate the stability of this compound, a combination of computational and experimental approaches would be necessary.

Computational Workflow

A suggested computational workflow for assessing the stability of this compound is outlined below. This workflow would provide valuable insights into the geometric, electronic, and thermodynamic properties of the molecule.

Methodology for Proposed Computational Studies:

-

Geometry Optimization and Frequency Calculations: The molecular structure of this compound would be optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). Frequency calculations would be performed to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

-

Electronic Structure Analysis: Natural Bond Orbital (NBO) analysis would be employed to investigate the nature of the B-N bond, quantify its bond order, and analyze the charge distribution within the molecule. This would provide insight into the extent of π-character in the B-N bond.

-

Thermodynamic Analysis: The standard enthalpy and Gibbs free energy of formation would be calculated to assess the thermodynamic stability of the molecule.

-

Modeling Decomposition Pathways: The hydrolysis of this compound in the presence of water would be modeled to determine the reaction mechanism and the associated activation energy barriers. This would involve locating the transition state structures for the key reaction steps.

Experimental Validation

Theoretical predictions should be validated through experimental studies.

Methodology for Proposed Experimental Studies:

-

Synthesis and Characterization: this compound would be synthesized and its structure confirmed using standard analytical techniques such as NMR (1H, 13C, 11B), IR spectroscopy, and mass spectrometry.

-

Stability Studies: The stability of the compound would be assessed under various conditions (e.g., in different solvents, at various temperatures, and pH values). The rate of decomposition could be monitored by techniques like HPLC or NMR spectroscopy.

-

Calorimetry: Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) could be used to determine the thermal stability and decomposition profile of the compound.

Conclusion and Future Outlook

While there is a lack of direct theoretical studies on the stability of this compound, a wealth of information on related systems provides a strong foundation for future investigations. The interplay between the stable amide linkage and the electronically demanding N-boryl group presents an interesting case for computational and experimental exploration. A systematic study employing the protocols outlined above would provide a comprehensive understanding of the stability of this and related N-borylated amide compounds, which could be valuable for their potential applications in organic synthesis and materials science. Further research in this area is warranted to fill the current knowledge gap.

References

- 1. researchgate.net [researchgate.net]

- 2. An Efficient Computational Model to Predict Protonation at the Amide Nitrogen and Reactivity along the C–N Rotational Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. uregina.ca [uregina.ca]

- 7. researchgate.net [researchgate.net]

"N-(Diethylboryl)benzamide" CAS number and molecular formula

A Note on Chemical Nomenclature: The information provided herein pertains to N,N-Diethylbenzamide . While the initial query referenced "N-(Diethylboryl)benzamide," publicly available scientific literature and chemical databases predominantly feature data for N,N-Diethylbenzamide, for which the CAS number is 1696-17-9.[1] It is presumed that the query intended to investigate this widely studied compound.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the chemical and physical properties, synthesis, and analytical data for N,N-Diethylbenzamide.

Chemical Identity and Properties

N,N-Diethylbenzamide is a substituted amide that is widely recognized for its use as an insect repellent.[2][3][4] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1696-17-9 | [1] |

| Molecular Formula | C₁₁H₁₅NO | [5] |

| Molecular Weight | 177.24 g/mol | [5] |

| Melting Point | 38-40°C | [6] |

| Boiling Point | 146-150°C at 15 mmHg | [6] |

| Density | ~1.029 g/cm³ (rough estimate) | [6] |

| Refractive Index | 1.5240 to 1.5280 | [6] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [6] |

| Appearance | White to Yellow to Green clear liquid | [6] |

Synthesis of N,N-Diethylbenzamide

A common and straightforward method for the synthesis of N,N-Diethylbenzamide involves the reaction of benzoyl chloride with diethylamine.

Materials:

-

Diethylamine (2.5 g)

-

Triethylamine (3.5 g)

-

Benzoyl chloride (4.9 g)

-

Methylene chloride (30 ml)

-

Water

-

Brine solution

Procedure:

-

A solution of diethylamine (2.5 g) and triethylamine (3.5 g) in 30 ml of methylene chloride is prepared in a suitable reaction vessel.

-

The solution is cooled in an ice bath.

-

Benzoyl chloride (4.9 g) is added dropwise to the cooled, stirred solution.

-

After the addition is complete, the cooling bath is removed, and the mixture is stirred at ambient temperature for 18 hours.

-

Insoluble materials are removed by filtration, and the solids are washed with methylene chloride.

-

The combined filtrates are washed sequentially with water and brine.

-

The organic layer is dried and the solvent is evaporated to yield a yellow oil.

-

The crude product is purified by Kugelrohr distillation at 70°C and 300 mm pressure to afford N,N-Diethylbenzamide as a colorless oil (5.91 g yield).

Caption: Workflow for the synthesis of N,N-Diethylbenzamide.

Spectroscopic Data

The hindered rotation around the amide C-N bond due to partial double bond character results in distinct signals for the two ethyl groups in the ¹H NMR spectrum.[7]

-

¹H NMR (CDCl₃, 400 MHz): Signals for the CH₂ groups of the ethyl substituents may appear as two separate broad signals around 3.23 and 3.58 ppm. The CH₃ groups typically appear as triplets around 1.14 and 1.28 ppm. The aromatic protons appear in the region of 7.26-7.57 ppm.

-

¹³C NMR (CDCl₃, 100 MHz): Characteristic peaks include the carbonyl carbon around 171.4 ppm, aromatic carbons between 126.3 and 137.3 ppm, and the ethyl carbons with the CH₂ groups around 43.0 and 39.5 ppm, and the CH₃ groups around 14.2 and 12.8 ppm.

The mass spectrum of N,N-Diethylbenzamide shows a molecular ion peak [M⁺] at m/z 177.[8] Common fragmentation patterns include a prominent peak at m/z 105, corresponding to the benzoyl cation, and a peak at m/z 77, corresponding to the phenyl cation.[8]

The IR spectrum of N,N-Diethylbenzamide displays characteristic absorption bands. A strong absorption band corresponding to the C=O stretching of the tertiary amide is typically observed around 1628 cm⁻¹.[9]

Metabolic Pathway

In vivo, N,N-Diethylbenzamide undergoes metabolic transformation. Studies in rats have shown that a key metabolic pathway involves an initial oxidative mono-N-deethylation, followed by enzymatic hydrolysis of the resulting secondary amide to ethylamine and benzoic acid. The benzoic acid is then conjugated with glycine and excreted as hippuric acid.[10]

Caption: Metabolic pathway of N,N-Diethylbenzamide.

References

- 1. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 6. prepchem.com [prepchem.com]

- 7. reddit.com [reddit.com]

- 8. N,N-Diethylbenzamide | C11H15NO | CID 15542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature Review: N-(Diethylboryl)benzamide - An Analysis of Available Data

A comprehensive review of scientific literature reveals a significant scarcity of available research on the specific compound N-(Diethylboryl)benzamide. While a single chemical supplier lists the compound with the CAS number 150465-95-5, there is a notable absence of published experimental data, including synthesis protocols, quantitative analysis, or applications in signaling pathways, which are required for an in-depth technical guide.

The initial investigation sought to collate and present a detailed whitepaper encompassing quantitative data, experimental methodologies, and pathway visualizations related to this compound. However, extensive searches have yielded no primary research articles or patents that would provide the necessary information to fulfill this request. The available literature focuses on related but structurally distinct compounds, primarily N,N-Diethylbenzamide , and the broader field of organoboron chemistry .

Key Distinctions and Related Compounds

It is crucial to distinguish this compound from the well-documented N,N-Diethylbenzamide. In the latter, two ethyl groups are attached to the amide nitrogen. In the requested compound, a diethylboryl group (-B(CH₂CH₃)₂) would be bonded to the amide nitrogen. This structural difference leads to significantly different chemical properties and reactivity.

While direct information on this compound is unavailable, the following related areas of research were explored:

-

N-Borylated Amides: Research exists on the synthesis and reactivity of N-borylated amides in a more general context. These compounds are often intermediates in organic synthesis. For instance, the activation of amides through N-borylation can facilitate subsequent chemical transformations.

-

Organoboron Compounds in Drug Discovery: Organoboron compounds, particularly boronic acids and their derivatives, are of significant interest in medicinal chemistry.[1][2][3][4] They are utilized in various applications, including as enzyme inhibitors and for boron neutron capture therapy (BNCT).[3][4][5]

-

Benzamide Derivatives: The benzamide scaffold is present in numerous biologically active molecules and pharmaceuticals.[6] Research on various substituted benzamides is extensive, covering their synthesis and biological activities.

Proposed Alternative Focus: N,N-Diethylbenzamide

Given the lack of specific data for this compound, we propose a pivot to a comprehensive technical guide on N,N-Diethylbenzamide . This widely studied compound offers a wealth of available information, allowing for the creation of a detailed report that would include:

-

Synthesis Protocols: Multiple established methods for the synthesis of N,N-Diethylbenzamide exist, including the reaction of benzoyl chloride with diethylamine.

-

Quantitative Data: Spectroscopic data (NMR, IR, Mass Spectrometry), physical properties (melting point, boiling point, solubility), and crystallographic data are readily available.

-

Applications: N,N-Diethylbenzamide is a well-known insect repellent (DEET) and its mode of action and biological effects have been extensively studied. It also serves as a versatile directing group in organic synthesis, particularly in directed ortho-metalation reactions.

Conclusion

A detailed technical guide on this compound that meets the user's core requirements cannot be generated at this time due to the absence of published scientific literature. We recommend redirecting the focus to the closely related and extensively researched compound, N,N-Diethylbenzamide, for which a comprehensive and data-rich whitepaper can be produced. Alternatively, a broader review of the synthesis and applications of N-borylated amides could be provided, though it would lack the specific focus on the diethylboryl derivative of benzamide.

References

- 1. nbinno.com [nbinno.com]

- 2. connectsci.au [connectsci.au]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 4. Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boron Chemistry for Medical Applications [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of N,N-Diethylbenzamide

Disclaimer: This document provides a detailed overview of the physical properties of N,N-Diethylbenzamide . No publicly available data could be located for "N-(Diethylboryl)benzamide". It is possible that the compound name was intended to be N,N-Diethylbenzamide, a compound with significant applications, including as an insect repellent.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a concise yet comprehensive summary of the physical and chemical characteristics of N,N-Diethylbenzamide.

Physical and Chemical Properties

N,N-Diethylbenzamide is a substituted amide of benzoic acid. Its physical state at room temperature can be either a liquid or a low-melting solid[1]. It is characterized as a colorless oil or a clear liquid that may have a white to yellow-green hue[1][2].

The following table summarizes the key quantitative physical data for N,N-Diethylbenzamide.

| Property | Value | Reference |

| Melting Point | 28 - 32 °C | [1] |

| 38 - 40 °C | [2] | |

| Boiling Point | 146 - 150 °C @ 15 mmHg | [1] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [2] |

Experimental Protocols

Detailed experimental methodologies for the synthesis of N,N-Diethylbenzamide are available in the scientific literature. Below are summaries of two distinct synthetic routes.

A common method for the preparation of N,N-Diethylbenzamide involves the acylation of diethylamine with benzoyl chloride.

Procedure:

-

A solution of diethylamine (2.5 g) and triethylamine (3.5 g) in methylene chloride (30 ml) is prepared and cooled in an ice bath.

-

Benzoyl chloride (4.9 g) is added dropwise to the stirred solution.

-

After the addition is complete, the cooling bath is removed, and the mixture is stirred at ambient temperature for 18 hours.

-

Insoluble materials are removed by filtration and washed with methylene chloride.

-

The combined filtrates are washed with water and brine, then dried.

-

The solvent is evaporated to yield a yellow oil, which is then purified by Kugelrohr distillation to afford the colorless oil of N,N-Diethylbenzamide.

An alternative approach utilizes the Mitsunobu reaction, which allows for the formation of the amide bond from a carboxylic acid and an amine.

Procedure:

-

Triphenylphosphine (1.20 eq), diethylamine (1.20 eq), and the benzoic acid (1.00 eq) are dissolved in toluene (0.2 M solution) at room temperature and stirred for 10 minutes.

-

Diisopropylazodicarboxylate (1.20 eq) is then added dropwise.

-

The reaction mixture is heated to reflux overnight (18 hours).

-

The reaction is then diluted with EtOAc and washed with 1 M NaOH and brine.

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

The resulting residue is purified by flash column chromatography (EtOAc/hexanes 2:1) to yield the desired benzamide.

Diagrams

The following diagram illustrates the key steps in the synthesis of N,N-Diethylbenzamide from benzoyl chloride and diethylamine.

References

Quantum Chemical Calculations for N-Boryl Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-boryl compounds, molecules containing a nitrogen-boron (N-B) bond, have emerged as versatile intermediates and building blocks in organic synthesis and medicinal chemistry. Their unique electronic properties, arising from the interplay between the Lewis acidic boron center and the Lewis basic nitrogen atom, govern their reactivity and potential applications. Understanding the structure, bonding, and reactivity of these compounds at a molecular level is crucial for the rational design of novel synthetic methodologies and therapeutic agents. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for elucidating the intricate electronic structure and predicting the behavior of N-boryl compounds. This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of N-boryl compounds, focusing on computational methodologies, data interpretation, and correlation with experimental findings.

Computational Methodologies

The accurate theoretical description of N-boryl compounds relies on the selection of appropriate quantum chemical methods and basis sets. Density Functional Theory (DFT) has proven to be a robust and computationally efficient method for studying these systems.

Commonly employed DFT functionals for calculations on N-boryl compounds include:

-

B3LYP: A widely used hybrid functional that often provides a good balance between accuracy and computational cost.

-

M06-2X: A high-nonlocality functional that is well-suited for main-group thermochemistry and kinetics.[1]

-

ωB97X-D: A range-separated hybrid functional with dispersion corrections, which is beneficial for studying systems with non-covalent interactions.[2]

-

BP86: A generalized gradient approximation (GGA) functional that is often used for geometry optimizations and frequency calculations.

The choice of basis set is also critical for obtaining reliable results. Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p) , are frequently used for geometry optimizations and frequency calculations. For more accurate energy calculations, correlation-consistent basis sets, such as cc-pVTZ , are often employed.[1]

A typical computational workflow for studying N-boryl compounds is illustrated in the diagram below.

References

Methodological & Application

Application Notes and Protocols for Benzamide Synthesis

Topic: Synthesis of Benzamides via Boron-Catalyzed Direct Amidation

Introduction

Benzamides are a cornerstone structural motif in medicinal chemistry, materials science, and biology. Traditional methods for their synthesis often rely on the pre-activation of carboxylic acids into highly reactive derivatives like acid chlorides or the use of stoichiometric coupling reagents. These approaches, while effective, suffer from poor atom economy, the generation of hazardous waste, and limited functional group tolerance.

Direct amidation via the dehydrative condensation of carboxylic acids and amines represents a significantly "greener" and more efficient alternative. Boron-based Lewis acids, such as boric acid and substituted boronic acids, have emerged as powerful catalysts for this transformation. They facilitate amide bond formation under relatively mild conditions, tolerate a wide range of functional groups, and offer high atom economy, with water as the only byproduct.[1][2]

Note: A methodology for the synthesis of a broad range of benzamides using N-(Diethylboryl)benzamide as a direct precursor or reagent was not found in the reviewed scientific literature. The following application note details the well-established and synthetically valuable method of using boron compounds as catalysts for direct amidation.

Catalytic Pathway: Boron-Mediated Amide Formation

Boron-based catalysts, such as arylboronic acids or boric acid itself, activate the carboxylic acid toward nucleophilic attack. The proposed catalytic cycle involves the formation of a key acyl-boron intermediate.

The general mechanism proceeds as follows:

-

The boron catalyst reacts with the carboxylic acid to form an acyloxyboron intermediate, releasing water.

-

This intermediate may be in equilibrium with a more electrophilic mixed anhydride species.

-

The amine nucleophile attacks the activated carbonyl carbon.

-

A tetrahedral intermediate is formed, which then collapses to yield the thermodynamically stable amide product and regenerate the boron catalyst.[2]

Experimental Protocols

General Protocol for Boric Acid-Catalyzed Synthesis of N-Benzyl-4-phenylbutyramide

This protocol is adapted from a representative procedure for direct amidation using boric acid as a catalyst.[2] Water removal is crucial and is typically achieved by azeotropic distillation.

Materials:

-

4-Phenylbutyric acid

-

Benzylamine

-

Boric Acid (H₃BO₃)

-

Toluene (or other suitable solvent for azeotropic water removal)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard glassware including a round-bottom flask, Dean-Stark apparatus, and condenser.

-

Reagents for workup (e.g., HCl solution, NaHCO₃ solution, brine)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add 4-phenylbutyric acid (1.0 equiv), boric acid (0.05 - 0.10 equiv, 5-10 mol%), and toluene.

-

Addition of Amine: Add benzylamine (1.1 equiv) to the mixture.

-

Heating and Water Removal: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and thin-layer chromatography (TLC) indicates the consumption of the limiting reagent. This typically takes several hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-phenylbutyramide.

Data and Substrate Scope

Boron-catalyzed amidation is compatible with a wide array of functional groups on both the carboxylic acid and amine partners. The reaction generally proceeds in good to excellent yields. Sterically hindered substrates may require higher catalyst loading or longer reaction times.

| Entry | Carboxylic Acid | Amine | Yield (%) |

| 1 | Benzoic Acid | Benzylamine | >90 |

| 2 | 4-Methoxybenzoic Acid | Aniline | ~85 |

| 3 | 4-Nitrobenzoic Acid | Cyclohexylamine | >90 |

| 4 | Cinnamic Acid | Diethylamine | ~80[3] |

| 5 | Phenylacetic Acid | Morpholine | ~88 |

| 6 | 4-Phenylbutyric Acid | Benzylamine | >95 |

| 7 | Boc-Phe-OH (chiral) | Benzylamine | ~90 (no racemization observed) |

Table 1: Representative yields for boron-catalyzed direct amidation. Yields are illustrative and depend on specific reaction conditions.

Summary and Advantages

Direct amidation catalyzed by boron-based reagents is a robust and versatile method for the synthesis of benzamides and other amides.

Key Advantages:

-

High Atom Economy: The only byproduct is water.

-

Green & Safe: Avoids the use of hazardous chlorinating agents and stoichiometric coupling reagents. Boric acid is an inexpensive, low-toxicity catalyst.[2]

-

Broad Substrate Scope: Tolerates a wide variety of functional groups on both coupling partners.

-

Preservation of Stereochemistry: The method has been shown to be effective for chiral amino acids without causing racemization.

-

Scalability: The procedure is amenable to large-scale synthesis.

These features make boron-catalyzed amidation an attractive methodology for researchers in academic and industrial settings, particularly in the fields of drug discovery and process development.

References

Application Notes and Protocols for N-Acyl Benzamides in Cross-Coupling Reactions

A Note on N-(Diethylboryl)benzamide: Extensive literature searches did not yield specific examples of "this compound" being utilized as a reagent in cross-coupling reactions. The available research primarily focuses on the use of boronic acids as catalysts for amide bond formation or as coupling partners in Suzuki-Miyaura reactions with other functional groups. However, a closely related and synthetically potent area of research involves the cross-coupling of N-activated benzamides, particularly N,N-di-Boc-benzamides, which will be the focus of these application notes.

Application Notes: Suzuki-Miyaura Cross-Coupling of N-Activated Primary Benzamides

The Suzuki-Miyaura cross-coupling of N-activated primary benzamides represents a significant advancement in organic synthesis, providing a novel pathway to construct biaryl ketones from readily available primary amides.[1] This methodology circumvents the traditional unreactivity of the amide bond by employing N,N-di-Boc (tert-butoxycarbonyl) activation, which destabilizes the amide resonance and facilitates the oxidative addition of the palladium catalyst into the N-C(O) bond.[1]

This user-friendly protocol is distinguished by its mild reaction conditions, often proceeding at room temperature, and its utilization of air- and moisture-stable reagents and well-defined [Pd(NHC)(cin)Cl] (NHC = N-heterocyclic carbene; cin = cinnamyl) precatalysts.[1] The reaction exhibits broad substrate scope, tolerating a variety of electronically diverse primary benzamides and arylboronic acids, leading to high yields of the corresponding biaryl ketones.[1] A notable achievement of this method is reaching a turnover number (TON) of over 1,000 in amide acyl cross-coupling, highlighting its efficiency.[1]

Key Advantages:

-

Mild Reaction Conditions: The coupling is typically performed at room temperature.[1]

-

High Selectivity: The reaction demonstrates high selectivity for the activation of the N-C(O) bond.[1]

-

Broad Substrate Scope: A wide range of primary benzamides and arylboronic acids can be effectively coupled.[1]

-

High Yields: The desired biaryl ketone products are generally obtained in high yields.[1]

-

User-Friendly: The use of stable and commercially available reagents and catalysts makes this method practical for synthetic chemists.[1]

Quantitative Data Summary

The following tables summarize the optimization and substrate scope for the Suzuki-Miyaura cross-coupling of N,N-di-Boc-activated primary benzamides.

Table 1: Optimization of Reaction Conditions

| Entry | Catalyst (mol %) | Base (equiv) | Additive (equiv) | Solvent | Temperature (°C) | Yield (%) |

| 1 | [Pd(IPr)(cin)Cl] (3) | KF (3) | - | Toluene | rt | 95 |

| 2 | [Pd(IPr)(cin)Cl] (3) | K3PO4 (3) | - | Toluene | rt | 78 |

| 3 | [Pd(IPr)(cin)Cl] (3) | CsF (3) | - | Toluene | rt | 85 |

| 4 | [Pd(IPr)(cin)Cl] (3) | KF (3) | H2O (5) | Toluene | rt | >99 |

| 5 | [Pd(IPr*)(cin)Cl] (3) | KF (3) | H2O (5) | Toluene | rt | 92 |

Data adapted from a representative study on the Suzuki-Miyaura cross-coupling of N,N-di-Boc amides.[1]

Table 2: Substrate Scope of N-Activated Benzamides and Arylboronic Acids

| N-Activated Benzamide | Arylboronic Acid | Product | Yield (%) |

| N,N-di-Boc-benzamide | Phenylboronic acid | Benzophenone | 98 |

| N,N-di-Boc-4-methoxybenzamide | Phenylboronic acid | 4-Methoxybenzophenone | 95 |

| N,N-di-Boc-4-(trifluoromethyl)benzamide | Phenylboronic acid | 4-(Trifluoromethyl)benzophenone | 92 |

| N,N-di-Boc-benzamide | 4-Tolylboronic acid | 4-Methylbenzophenone | 96 |

| N,N-di-Boc-benzamide | 4-Methoxyphenylboronic acid | 4-Methoxybenzophenone | 94 |

| N,N-di-Boc-benzamide | 4-Fluorophenylboronic acid | 4-Fluorobenzophenone | 91 |

Yields are for isolated products. Data is illustrative of the broad scope reported in the literature.[1]

Experimental Protocols

General Procedure for the Suzuki-Miyaura Cross-Coupling of N,N-di-Boc-Activated Primary Benzamides

Materials:

-

N,N-di-Boc-activated primary benzamide (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

[Pd(IPr)(cin)Cl] (3 mol %)

-

Potassium fluoride (KF) (3.0 equiv)

-

Toluene

-

Water

Procedure:

-

To an oven-dried vial equipped with a magnetic stir bar is added the N,N-di-Boc-activated primary benzamide (1.0 equiv), arylboronic acid (1.5 equiv), [Pd(IPr)(cin)Cl] (3 mol %), and KF (3.0 equiv).

-

The vial is sealed with a septum and purged with argon or nitrogen for 10-15 minutes.

-

Toluene is added via syringe, followed by the addition of water (5.0 equiv).

-

The reaction mixture is stirred vigorously at room temperature for 15 hours.

-

Upon completion (monitored by TLC or LC-MS), the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl ketone.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling of N-Activated Amides

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of N-activated benzamides.

Experimental Workflow

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of N-activated amides.

References

Application Notes and Protocols: Amide Protection Strategies

Introduction

The protection of amide functionalities is a critical aspect of multi-step organic synthesis, particularly in peptide synthesis and the preparation of complex molecules in drug discovery. Amide bonds are generally stable, but the N-H bond can exhibit reactivity under certain conditions (e.g., with strong bases or electrophiles) that may interfere with desired transformations elsewhere in the molecule. Protecting groups are employed to temporarily block the amide's reactive site, allowing for selective reactions to occur at other functional groups. After the desired transformation, the protecting group is removed to regenerate the original amide.

Extensive searches for "N-(Diethylboryl)benzamide" as a specific protecting group for amides did not yield any established protocols or applications in the scientific literature. Therefore, this document provides a detailed overview of commonly employed and well-documented protecting groups for amides, along with experimental protocols and data presented in a clear, structured format. This information is intended to provide researchers, scientists, and drug development professionals with a practical guide to alternative amide protection strategies.

Commonly Used Protecting Groups for Amides

Several protecting groups have been developed for the temporary protection of amides. The choice of a specific protecting group depends on the overall synthetic strategy, including the stability of the substrate to the protection and deprotection conditions and the orthogonality with other protecting groups present in the molecule. The most common strategies involve N-alkoxycarbonyl or N-benzyl type protecting groups.

Summary of Common Amide Protecting Groups

| Protecting Group | Structure | Protection Reagent | Typical Deprotection Conditions | Stability |

| tert-Butoxycarbonyl (Boc) | Boc-NRR' | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl)[1] | Stable to base, hydrogenolysis |

| Carbobenzyloxy (Cbz) | Cbz-NRR' | Benzyl chloroformate (CbzCl) | Catalytic hydrogenolysis (H₂, Pd/C)[1] | Stable to acidic and basic conditions |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-NRR' | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine)[1] | Stable to acid and hydrogenolysis |

| Benzyl (Bn) | Bn-NRR' | Benzyl bromide (BnBr) | Catalytic hydrogenolysis (H₂, Pd/C)[2] | Stable to acidic and basic conditions |

Experimental Protocols

Protection of a Primary Amide with a Boc Group

This protocol describes the protection of a primary amide using di-tert-butyl dicarbonate.

Reaction Scheme:

Materials:

-

Primary amide (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

-

To a solution of the primary amide (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq) and DMAP (0.1 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the N-Boc protected amide.

Deprotection of an N-Boc Protected Amide

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid.

Reaction Scheme:

Materials:

-

N-Boc protected amide (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N-Boc protected amide (1.0 eq) in DCM (e.g., 0.1 M solution).

-

Add an excess of trifluoroacetic acid (e.g., 20-50% v/v in DCM).[1]

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

-

Upon complete deprotection, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

The resulting residue can be purified by an appropriate method, such as precipitation, crystallization, or chromatography, to yield the deprotected amide.

Visualizations

General Workflow for Amide Protection and Deprotection

The following diagram illustrates the general logic of using a protecting group in a synthetic sequence.

Caption: General workflow of amide protection in organic synthesis.

Orthogonal Protection Strategy

This diagram illustrates the concept of an orthogonal protection strategy, where two different protecting groups can be selectively removed without affecting the other.

Caption: Orthogonal protection strategy for selective amide modification.

While the specific protecting group "this compound" is not found in the surveyed chemical literature, a variety of robust and well-established protecting groups for amides are available to the synthetic chemist. The choice of protecting group is crucial and should be guided by the specific requirements of the synthetic route. The protocols and data presented here for common protecting groups like Boc, Cbz, and Fmoc provide a foundational resource for researchers in organic synthesis and drug development.

References

Experimental protocol for the synthesis of "N-(Diethylboryl)benzamide"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed experimental protocol for the synthesis of N-(Diethylboryl)benzamide, a compound of interest in organic synthesis and potentially in drug discovery due to the unique properties of N-Boryl amide moieties. The described method is based on the deprotonation of benzamide followed by electrophilic trapping with a diethylboron reagent. While direct literature precedent for this specific transformation is limited, the protocol is constructed based on well-established principles of organic chemistry, drawing analogies from the N-acylation and N-alkylation of amides, as well as the reactions of enolates with boron electrophiles. This protocol provides a robust starting point for the laboratory-scale preparation of this compound.

Introduction

N-Boryl amides are an emerging class of compounds with potential applications in catalysis, organic synthesis, and medicinal chemistry. The presence of a boron atom directly attached to the amide nitrogen atom significantly alters the electronic properties of the amide bond, opening up new avenues for chemical transformations and biological interactions. The synthesis of these compounds, however, is not as extensively documented as that of their carbon- or nitrogen-substituted counterparts. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, a representative N-borylated aromatic amide. The synthetic strategy involves the formation of a nucleophilic benzamidate anion, which is then reacted with an electrophilic diethylboron species.

Experimental Protocol

The synthesis of this compound is proposed to proceed via a two-step, one-pot reaction involving the deprotonation of benzamide followed by N-borylation.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Benzamide | C₇H₇NO | 121.14 | ≥99% | Sigma-Aldrich |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 60% | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ≥99.9%, inhibitor-free | Sigma-Aldrich |

| Diethylboron Chloride (1.0 M solution in hexanes) | (C₂H₅)₂BCl | 104.38 | 1.0 M | Sigma-Aldrich |

| Anhydrous Hexane | C₆H₁₄ | 86.18 | ≥99% | Sigma-Aldrich |

| Saturated Aqueous Ammonium Chloride Solution | NH₄Cl | 53.49 | Saturated | VWR |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ≥99% | VWR |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥99.5% | VWR |

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Nitrogen or Argon gas inlet

-

Syringes and needles

-

Cannula

-

Low-temperature bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Reaction Vessel: A 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is flame-dried under a stream of inert gas (Nitrogen or Argon) and allowed to cool to room temperature.

-

Addition of Reagents:

-

The flask is charged with benzamide (1.21 g, 10.0 mmol, 1.0 equiv.).

-

Sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11.0 mmol, 1.1 equiv.) is carefully washed three times with anhydrous hexane (3 x 5 mL) under an inert atmosphere to remove the mineral oil. The hexane is removed via cannula after each wash.

-

Anhydrous tetrahydrofuran (THF, 40 mL) is added to the flask via syringe.

-

-

Deprotonation: The resulting suspension is stirred at room temperature for 1 hour. The evolution of hydrogen gas should be observed, and the mixture will become a clearer solution of sodium benzamidate. The reaction mixture is then cooled to -78 °C using a dry ice/acetone bath.

-

N-Borylation: A solution of diethylboron chloride (11.0 mL of a 1.0 M solution in hexanes, 11.0 mmol, 1.1 equiv.) is added dropwise to the cold solution of sodium benzamidate via syringe over 15 minutes.

-

Reaction Progression: The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

-

Workup:

-

The aqueous layer is extracted with diethyl ether (3 x 30 mL).

-

The combined organic layers are washed with brine (30 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Quantitative Data Summary:

| Reactant/Product | Molar Mass ( g/mol ) | Amount (mmol) | Volume | Mass (g) | Equivalents | Theoretical Yield (g) |

| Benzamide | 121.14 | 10.0 | - | 1.21 | 1.0 | - |

| Sodium Hydride (60%) | 24.00 | 11.0 | - | 0.44 | 1.1 | - |

| Diethylboron Chloride (1.0 M) | 104.38 | 11.0 | 11.0 mL | - | 1.1 | - |

| This compound | 189.06 | - | - | - | - | 1.89 |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Diethylboron chloride is a pyrophoric liquid and is corrosive. Handle in a fume hood under an inert atmosphere.

-

Anhydrous solvents are flammable and should be handled with care.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined steps, researchers can reliably prepare this compound for further investigation into its chemical reactivity and potential applications. The provided workflow diagram and data table offer a clear and concise overview of the experimental process. As with any new synthetic procedure, small-scale trials are recommended to optimize reaction conditions for specific laboratory setups.

Application Notes and Protocols for the Use of N-(Dialkylboryl)amide Enolates in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of in situ generated N-(dialkylboryl)amide enolates, particularly in the context of stereoselective aldol reactions for the synthesis of complex natural products. While the specific term "N-(Diethylboryl)benzamide" does not represent a commonly isolated reagent, it accurately describes the transient boron enolate species formed from an amide precursor, a dialkylboron source, and a base. This methodology is a cornerstone of modern asymmetric synthesis.

The boron-mediated aldol reaction of chiral N-acyl oxazolidinones, a class of amides, provides a powerful and reliable method for the construction of β-hydroxy carbonyl compounds with excellent stereocontrol.[1][2] The high diastereoselectivity of these reactions is attributed to the formation of a well-defined, chair-like six-membered transition state, which is influenced by the steric bulk of the boron ligands and the chiral auxiliary.[1][3]

Key Applications in Natural Product Synthesis

The utility of this methodology has been demonstrated in the total synthesis of numerous biologically active natural products. The ability to control the stereochemistry at newly formed chiral centers is crucial for achieving the desired biological activity.

-

Hapalosin: The synthesis of this cyclic depsipeptide, which exhibits multidrug resistance reversal activity, employed an Evans' asymmetric syn-aldol reaction. The key step involved the reaction of an N-acyl oxazolidinone with octanal, mediated by dibutylboryl triflate, to install two key stereocenters.[4]

-

Jasplakinolide: This potent cyclodepsipeptide, known for its antitumor and insecticidal activities, was also synthesized using a boron-mediated aldol reaction. The construction of a key polypropionate fragment was achieved via an Evans syn-aldol reaction between an N-acyl oxazolidinone and methacrolein.[4]

-

Amphidinolide T1: The total synthesis of this macrolide, a potent cytotoxic agent, utilized a diastereoselective aldol reaction as a key strategic element for the construction of its complex carbon skeleton.[4]

Quantitative Data Summary

The following table summarizes the quantitative data for representative boron-mediated aldol reactions used in the synthesis of natural products.

| Natural Product Fragment | N-Acyl Amide Substrate | Aldehyde | Boron Reagent | Base | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| Hapalosin Intermediate | N-propanoyl-(S)-4-benzyl-2-oxazolidinone | Octanal | Bu₂BOTf | Et₃N | 90 | >95:5 | [4] |

| Jasplakinolide Intermediate | N-propanoyl-(S)-4-benzyl-2-oxazolidinone | Methacrolein | Bu₂BOTf | i-Pr₂NEt | 94 | >95:5 | [4] |

| Cryptophycin Intermediate | N-propanoyl-(S)-4-benzyl-2-oxazolidinone | (S)-2-methyl-3-(tert-butyldimethylsilyloxy)propanal | Bu₂BOTf | i-Pr₂NEt | 89 | 7:1 | [4] |

Experimental Protocols

General Protocol for the Boron-Mediated Asymmetric Aldol Reaction

This protocol describes a general procedure for the diastereoselective aldol reaction between a chiral N-acyl oxazolidinone and an aldehyde, mediated by a dialkylboryl triflate.

Materials:

-

N-Acyl oxazolidinone (1.0 equiv)

-

Dialkylboryl triflate (e.g., dibutylboryl triflate, Bu₂BOTf) (1.1 equiv)

-

Tertiary amine base (e.g., triethylamine, Et₃N, or N,N-diisopropylethylamine, i-Pr₂NEt) (1.2 equiv)

-

Aldehyde (1.2 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium sulfite (Na₂SO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Enolate Formation:

-

A solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

The tertiary amine base (1.2 equiv) is added dropwise, followed by the slow addition of the dialkylboryl triflate (1.1 equiv).

-

The reaction mixture is stirred at -78 °C for 30-60 minutes to ensure complete formation of the boron enolate.[3]

-

-

Aldol Addition:

-

A solution of the aldehyde (1.2 equiv) in anhydrous CH₂Cl₂ is cooled to -78 °C and then added dropwise to the boron enolate solution.

-

The reaction mixture is stirred at -78 °C for 1-2 hours, and then allowed to warm to 0 °C over 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

The reaction is quenched by the addition of MeOH (5 volumes relative to CH₂Cl₂).

-

A 2:1 mixture of MeOH and saturated aqueous NaHCO₃ is added, followed by the slow, careful addition of 30% H₂O₂ at 0 °C to oxidize the boron species.

-

The mixture is stirred vigorously for 1 hour at 0 °C.

-

The volatile solvents are removed under reduced pressure.

-

The aqueous residue is extracted with CH₂Cl₂ (3 x volumes).

-

The combined organic layers are washed with saturated aqueous NaHCO₃, saturated aqueous Na₂SO₃, and brine.

-

The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

-

-

Purification:

-

The crude aldol adduct is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-hydroxy amide product.

-

Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the boron-mediated asymmetric aldol reaction of an N-acyl oxazolidinone, proceeding through a Zimmerman-Traxler transition state.